1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxy ring, which is further connected to a propyl-substituted cyclohexane ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane typically involves multiple steps, starting with the preparation of the cyclobutoxy and cyclohexane rings. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce functional groups such as carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of corresponding hydrocarbons.
Scientific Research Applications
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane finds applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The pathways involved may include the activation of specific enzymes or receptors, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane include:
Benzyl Bromide: Known for its use in organic synthesis and as an alkylating agent.
Bromomethyl Acetate: Used in the preparation of optically active compounds and as a reagent in organic reactions.
1-(Bromomethyl)naphthalene: Employed as an intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C14H25BrO |
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Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclobutyloxy-4-propylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-2-4-12-7-9-14(11-15,10-8-12)16-13-5-3-6-13/h12-13H,2-11H2,1H3 |
InChI Key |
RWYLTNQOHNOEIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CBr)OC2CCC2 |
Origin of Product |
United States |
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